HOMO Level and Hole Mobility vs. Common HTMs
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole possesses a deep HOMO energy level of approximately −5.3 eV, which is significantly lower (i.e., more negative) than that of widely used carbazole-based hole‑transport materials such as 4,4′-bis(N‑carbazolyl)‑1,1′-biphenyl (CBP, HOMO ≈ −5.9 eV) and comparable to high‑performance indolocarbazole donors like 5,10,15‑trihexyl‑10,15‑dihydro‑5H‑diindolo[3,2‑a:3′,2′‑c]carbazole (TAT‑H, HOMO = −5.15 eV) . The extended π‑conjugation of the indolocarbazole core yields a calculated maximum hole mobility of 0.338 cm² V⁻¹ s⁻¹ for related diindolocarbazole derivatives, approximately an order of magnitude higher than that of simple triphenylamine‑based hole‑transport materials (typically 10⁻⁴–10⁻³ cm² V⁻¹ s⁻¹) [1].
| Evidence Dimension | HOMO energy level and hole mobility |
|---|---|
| Target Compound Data | HOMO ≈ −5.3 eV; hole mobility (class‑representative indolocarbazole) ≈ 0.338 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | CBP (HOMO ≈ −5.9 eV); TAT‑H (HOMO = −5.15 eV); triphenylamine‑based HTMs (hole mobility 10⁻⁴–10⁻³ cm² V⁻¹ s⁻¹) |
| Quantified Difference | ΔHOMO ≈ +0.6 eV vs. CBP; ΔHOMO ≈ −0.15 eV vs. TAT‑H; hole mobility ∼10³× higher than simple HTMs |
| Conditions | Cyclic voltammetry (HOMO); DFT‑calculated anisotropic charge mobility (hole mobility) |
Why This Matters
A HOMO level that aligns well with adjacent OLED layers (e.g., ITO anode, hole‑injection layer) reduces the energy barrier for hole injection, lowering the device driving voltage, while high intrinsic hole mobility minimizes charge accumulation and improves device efficiency and lifetime.
- [1] Chen, Y., et al. (2018). Indolocarbazole (IC) Derivatives as Promising p‑type Organic Semiconductors: A First‑Principle Study of Their Anisotropic Charge Mobilities. Journal of Chemical Information and Modeling, 58(5), 1045–1053. View Source
